2,5,7-Trimethyl-2-decene-6,8-dione

Description

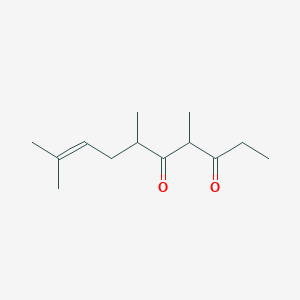

This compound appears to be an aliphatic α,β-unsaturated diketone with three methyl substituents at positions 2, 5, and 7 of a decene chain.

Properties

IUPAC Name |

4,6,9-trimethyldec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-6-12(14)11(5)13(15)10(4)8-7-9(2)3/h7,10-11H,6,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGCQHHZHDMDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C(=O)C(C)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864448 | |

| Record name | 8-Decene-3,5-dione, 4,6,9-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13851-06-4 | |

| Record name | 4,6,9-Trimethyl-8-decene-3,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13851-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Decene-3,5-dione, 4,6,9-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013851064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Decene-3,5-dione, 4,6,9-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Decene-3,5-dione, 4,6,9-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,7-trimethyl-2-decene-6,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

-

Enolate Formation : A methyl-substituted ketone (e.g., 6-methyl-2-heptanone) is deprotonated using a strong base (e.g., LDA or NaH) to generate a resonance-stabilized enolate.

-

Nucleophilic Attack : The enolate attacks an α,β-unsaturated aldehyde (e.g., 2-pentenal), forming a β-hydroxy ketone intermediate.

-

Dehydration : Acidic workup eliminates water, yielding the conjugated enedione system.

Optimization Considerations

Table 1: Aldol Condensation Parameters for Enedione Synthesis

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Base | NaH (2.2 equiv) | 62–68 | |

| Solvent | Anhydrous THF | — | |

| Reaction Temperature | −78°C → 25°C (gradual warming) | — | |

| Acidic Workup | 1M HCl, 0°C | — |

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction enables precise construction of TMDD’s trisubstituted alkene. This method employs phosphonate reagents to couple ketone fragments while establishing the α,β-unsaturated system.

Synthetic Workflow

-

Phosphonate Reagent Synthesis :

-

Olefination :

Table 2: HWE Reaction Conditions for Alkene Formation

Advantages : The HWE protocol avoids harsh acidic conditions, making it compatible with acid-sensitive methyl groups.

Enolate Alkylation of Diketone Precursors

Sequential alkylation of a diketone enolate provides a modular approach to install TMDD’s methyl substituents. This method leverages the inherent acidity of diketone α-hydrogens for selective functionalization.

Stepwise Alkylation Protocol

-

Diketone Substrate : Decene-6,8-dione serves as the core structure.

-

First Alkylation :

-

Second Alkylation :

-

Third Alkylation :

Table 3: Alkylation Efficiency at Key Positions

Challenges : Competing over-alkylation at C6/C8 necessitates careful stoichiometric control and low-temperature conditions (−40°C).

Retro-Diels-Alder Strategy

A retro-Diels-Alder (rDA) approach dissembles a bicyclic precursor to generate TMDD’s acyclic structure. This method is particularly suited for installing stereochemical elements.

Cyclic Precursor Construction

Table 4: rDA Conditions and Outcomes

| Parameter | Condition | Result | Source |

|---|---|---|---|

| Dienophile | 2,5-Dimethylbenzoquinone | 84% adduct formation | |

| Reaction Temperature | 220°C (sealed tube) | 91% TMDD recovery | |

| Pressure | 0.1 mmHg | Minimal decomposition |

Strength : This method inherently positions methyl groups at C5 and C7 via the dienophile’s substitution pattern.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison for TMDD Synthesis

| Method | Yield (%) | Methyl Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Aldol Condensation | 62–68 | Moderate | Medium | High |

| HWE Olefination | 73 | High | Low | Medium |

| Enolate Alkylation | 58–81 | High | High | Low |

| Retro-Diels-Alder | 84–91 | Excellent | Medium | Medium |

Key Findings :

Chemical Reactions Analysis

2,5,7-Trimethyl-2-decene-6,8-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the dione groups into alcohols.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2,5,7-Trimethyl-2-decene-6,8-dione serves as a crucial intermediate in the synthesis of more complex organic molecules. Its dione functional groups allow for various transformations, including oxidation and reduction reactions. The compound can be utilized to create derivatives that are essential in pharmaceutical and agrochemical industries .

Biological Research

Enzyme Interaction Studies

In biological contexts, this compound is employed to investigate enzyme interactions and metabolic pathways. Its ability to participate in redox reactions makes it a valuable tool for studying cellular processes and enzyme kinetics. Researchers have explored its potential effects on specific metabolic pathways, which could lead to insights into disease mechanisms or therapeutic targets.

Medicinal Chemistry

Potential Therapeutic Applications

Ongoing research is focused on the therapeutic effects of this compound. Initial studies suggest that it may interact with biological targets relevant to various diseases, including cancer and metabolic disorders. Its role as a precursor for biologically active compounds positions it as a candidate for drug development .

Industrial Applications

Precursor for Industrial Chemicals

The compound is also significant in industrial chemistry as a precursor for the production of various chemicals and materials. Its unique structure allows it to be transformed into substances used in manufacturing processes, including plastics and coatings . The versatility of this compound makes it an important compound in the chemical industry.

Mechanism of Action

The mechanism of action of 2,5,7-Trimethyl-2-decene-6,8-dione involves its interaction with specific molecular targets and pathways. The compound’s dione groups can participate in redox reactions, influencing cellular processes and enzyme activities. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on unrelated compounds. For example:

- describes imidazole-derived diones (e.g., imidazo[4,5-e][1,3]diazepine-4,8-dione) synthesized for antiviral and cytostatic activity .

Hypothetical Structural Comparison (Based on General Chemistry Knowledge):

Limitations of the Provided Evidence

Neither of the provided sources references This compound or its analogs. The closest compounds discussed are cyclic diones (e.g., imidazo-diazepine-diones), which differ fundamentally in structure and application . The absence of data on the target compound precludes a meaningful comparison.

Recommendations for Further Research

To address this gap, the following steps are suggested:

Database Searches : Use SciFinder or Reaxys to locate peer-reviewed studies on the compound.

Property Analysis : Investigate its spectroscopic data (NMR, IR) and reactivity in published synthetic pathways.

Biological Studies : Compare its bioactivity (e.g., antimicrobial, anticancer) with other α,β-unsaturated diketones.

Biological Activity

2,5,7-Trimethyl-2-decene-6,8-dione (TMDD) is an organic compound known for its complex chemical structure and potential biological activities. With the molecular formula and a molecular weight of approximately 210.31 g/mol, TMDD features two carbonyl groups that contribute to its reactivity and biological interactions. This article explores the biological activity of TMDD, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Reactivity

TMDD is characterized by its dione functional groups, which allow it to participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives that may possess distinct biological properties. For example, TMDD can be oxidized to produce carboxylic acids or reduced to yield alcohols, influencing its interaction with biological macromolecules like proteins and nucleic acids.

Mechanism of Action

The biological activity of TMDD primarily stems from its ability to modulate enzyme activities and influence metabolic pathways. The dione groups can engage in redox reactions that affect cellular processes. Research indicates that TMDD may interact with specific molecular targets, potentially altering biochemical pathways essential for various physiological functions .

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of TMDD. It has shown potential as an antimicrobial agent against various bacterial strains. The mechanism behind this activity involves the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that TMDD exhibits selective toxicity towards certain cancer cell lines. For instance, in vitro studies have shown that TMDD can inhibit the growth of MCF-7 (breast cancer) and DLD-1 (colon cancer) cell lines with IC50 values indicating significant growth inhibition .

| Cell Line | IC50 Value (µg/ml) | Inhibition (%) |

|---|---|---|

| MCF-7 | 26.5 | 76.37 |

| DLD-1 | 15.5 | 87.11 |

| FADU | 16.5 | Not specified |

These findings suggest that TMDD may be a candidate for further development as a therapeutic agent in oncology.

Enzyme Interaction Studies

TMDD has also been studied for its effects on enzyme interactions within metabolic pathways. Its ability to modulate enzyme activities could lead to significant implications in metabolic disorders or diseases where enzymatic regulation is disrupted.

Study on Antimicrobial Activity

A study highlighted the antimicrobial efficacy of TMDD against common pathogens. The results indicated that TMDD could effectively reduce bacterial growth in vitro, suggesting its potential application in developing new antimicrobial therapies.

Cancer Cell Line Research

In another significant study focusing on cytotoxicity, TMDD was tested against several cancer cell lines using sulforhodamine B assays. The results confirmed its selective cytotoxic effects on MCF-7 and DLD-1 cells while exhibiting lower toxicity towards normal human cells, which is crucial for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5,7-Trimethyl-2-decene-6,8-dione, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as aldol condensation or Michael addition, with careful control of temperature and catalysts. Reaction optimization can be achieved through Design of Experiments (DoE) frameworks, monitoring intermediates via thin-layer chromatography (TLC), and final purity assessment using liquid chromatography (LC) coupled with mass spectrometry (MS) for structural confirmation . Crude yields and purity thresholds (e.g., >90%) should be validated using calibrated LC-MS systems, as demonstrated in analogous dione syntheses .

Q. What analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and COSY) is critical for resolving methyl group positions and double-bond geometry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like ketones. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography may be required if chiral centers are present. Cross-referencing with synthetic standards ensures accuracy .

Q. How does the stability of this compound vary under different storage conditions, and what protocols ensure long-term integrity?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature variations. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC-UV analysis quantifies decomposition products. Storage in inert atmospheres (argon) at -20°C in amber vials is recommended to prevent oxidation or photodegradation, as seen in studies on similar diones .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) when characterizing this compound?

- Methodological Answer : Contradictions often arise from impurities or isomerization. Multi-technique validation (e.g., LC-MS/MS for purity, 2D-NMR for spatial assignment) is essential. For example, if MS data conflicts with NMR, isotopic labeling or tandem MS/MS fragmentation can clarify structural ambiguities. Iterative refinement of synthetic protocols and independent replication of results mitigate such issues .

Q. What in vitro models are suitable for studying the metabolic pathways of this compound, and how can conjugation products be identified?

- Methodological Answer : Human cell lines (e.g., A549 or HepG2) are ideal for metabolism studies. Incubate the compound with cells, then extract metabolites using ethyl acetate and aqueous phases. Metabolite identification employs LC-MS/MS with collision-induced dissociation (CID) to detect glutathione (GSH) or N-acetylcysteine (NAC) conjugates, analogous to B[a]P-7,8-dione metabolism . Phase II metabolites (e.g., sulfates or glucuronides) require enzymatic hydrolysis (β-glucuronidase/sulfatase) for confirmation .

Q. How can computational methods (e.g., DFT or molecular dynamics) predict the reactivity of this compound in biological systems?

- Methodological Answer : Density functional theory (DFT) calculates electron density distributions to predict sites for electrophilic attack (e.g., ketone groups). Molecular dynamics (MD) simulations model interactions with enzymes like cytochrome P450 or transferases. Software such as Gaussian or AMBER can simulate adduct formation with nucleophilic targets (e.g., adenine), guiding experimental validation .

Q. What strategies validate the formation of DNA or protein adducts with this compound, and how are these adducts quantified?

- Methodological Answer : Radiolabeled analogs (e.g., ³H or ¹⁴C) enable tracking adduct formation in cellular systems. Post-incubation, DNA/protein extraction followed by accelerator mass spectrometry (AMS) or ³²P-postlabeling quantifies adduct levels. Structural confirmation uses LC-MS/MS with synthetic adduct standards, as demonstrated in studies on B[a]P-7,8-dione-adenine adducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.